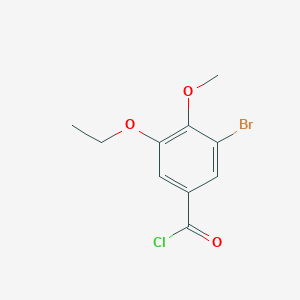

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride

Beschreibung

Significance of Aroyl Chlorides as Versatile Synthetic Intermediates

Aroyl chlorides, also known as benzoyl chlorides, are a class of organic compounds that serve as crucial building blocks in organic synthesis. wikipedia.org Characterized by an acyl chloride group attached to a benzene (B151609) ring, their high reactivity makes them valuable intermediates for creating a wide array of more complex molecules. wikipedia.orgnumberanalytics.com The primary utility of these compounds lies in their function as acylating agents, enabling the introduction of a benzoyl group into various substrates. numberanalytics.com

They readily react with nucleophiles such as alcohols to form esters, and with amines to yield amides. wikipedia.orgwikipedia.org Furthermore, aroyl chlorides are key reactants in Friedel-Crafts acylation reactions, where they react with aromatic compounds to produce benzophenones and related derivatives. wikipedia.org This versatility has led to their widespread application in the synthesis of pharmaceuticals, agrochemicals, dyes, perfumes, and polymers. wikipedia.orgontosight.aigunjalindustries.com Their role as precursors to peroxides, particularly benzoyl peroxide, is also a significant application in polymer chemistry. wikipedia.org

Structural Diversity and Electronic Perturbations within Substituted Benzoyl Chloride Frameworks

The benzene ring of a benzoyl chloride can be modified with various functional groups, leading to a vast library of substituted derivatives. wikipedia.org These substituents significantly influence the reactivity of the acyl chloride functional group through electronic effects. Electron-donating groups, such as alkoxy (e.g., ethoxy, methoxy) groups, can increase the electron density on the aromatic ring and may affect the reaction rates. Conversely, electron-withdrawing groups, like halogens (e.g., bromo) or nitro groups, decrease the electron density of the ring.

This electronic perturbation is critical; the presence of an electronegative chlorine atom makes the carbonyl carbon highly electrophilic, which is the basis for the compound's reactivity in nucleophilic acyl substitution reactions. numberanalytics.com The specific nature and position of the substituents on the ring can modulate this electrophilicity, allowing chemists to fine-tune the reactivity of the molecule for specific synthetic goals. rsc.org Both electron-donating and electron-withdrawing substituents have been shown to be viable in these reactions, demonstrating the broad applicability of these frameworks. rsc.org

Contextualization of 3-Bromo-5-ethoxy-4-methoxybenzoyl Chloride as a Unique Substrate for Advanced Research

Within this diverse class of reagents, this compound stands out as a polysubstituted derivative with a unique arrangement of functional groups. Its structure features a bromine atom, an ethoxy group, and a methoxy (B1213986) group, which impart a specific combination of electronic and steric properties. This distinct substitution pattern makes it a specialized building block for the synthesis of highly functionalized and complex organic molecules. The presence of multiple reactive sites—the acyl chloride, the aromatic ring, and the potential for modification of the alkoxy groups—offers multiple pathways for synthetic transformations, making it a valuable substrate for advanced research in medicinal chemistry and materials science.

Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 1160260-35-4 bldpharm.com |

| Molecular Formula | C10H10BrClO3 |

| Molar Mass | 293.54 g/mol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVKMNQTFRXBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Mechanistic Investigations of Reactions Involving 3 Bromo 5 Ethoxy 4 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

The reactivity of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is centered around nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. The specific pathway of this substitution is highly sensitive to the surrounding environment, particularly the solvent, and the electronic properties of the substituents on the benzoyl ring.

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key process for studying the mechanistic details of benzoyl chlorides. The reaction rate and the underlying mechanism for this compound can be meticulously dissected by analyzing kinetic data across various solvent systems.

The Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to quantify the effect of the solvent on solvolysis rates. The extended, two-term version of the equation is expressed as:

log(k/k₀) = lN + mY

where:

k is the rate constant in a specific solvent.

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).

l represents the sensitivity of the substrate to solvent nucleophilicity (N).

m represents the sensitivity of the substrate to solvent ionizing power (Y).

For acyl chlorides, the magnitudes of l and m provide insight into the transition state of the rate-determining step. A high l value (typically > 1.0) with a moderate m value (around 0.5) suggests a bimolecular, addition-elimination (SN2-like) mechanism where the solvent molecule directly participates in the transition state. Conversely, a low l value and a high m value (approaching 1.0) indicate a dissociative, SN1-like mechanism involving the formation of an acylium cation intermediate.

While specific Grunwald-Winstein analysis for this compound is not extensively documented, data from analogous substituted benzoyl chlorides provide a strong basis for prediction. researchgate.netmdpi.com For instance, p-methoxybenzoyl chloride, which also possesses a strong electron-donating group, shows a tendency towards a more dissociative mechanism, especially in less nucleophilic, highly ionizing solvents. researchgate.netmdpi.com The presence of the ethoxy and methoxy (B1213986) groups in the target molecule would similarly stabilize a developing positive charge, favoring a dissociative pathway (m > 0.5). However, the bromo substituent has an electron-withdrawing inductive effect, which could slightly temper this stabilization. Therefore, the solvolysis of this compound is expected to exhibit dual reaction channels, with the dominant mechanism shifting based on the solvent's properties. beilstein-journals.orgresearchgate.net

Table 1: Representative Grunwald-Winstein Parameters for Benzoyl Chloride Derivatives

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Predominant Mechanism Indicated |

| p-Nitrobenzoyl Chloride | High | Low | Addition-Elimination (Bimolecular) |

| Benzoyl Chloride | Intermediate | Intermediate | Borderline |

| p-Methoxybenzoyl Chloride | Low | High | Dissociative (Unimolecular) |

| 3,4,5-Trimethoxybenzoyl Chloride | 0.29 | 0.54 | Primarily Dissociative |

The Hammett equation, log(k/k₀) = ρσ, quantitatively relates the reaction rate of a substituted aromatic compound to the electronic properties of its substituents. The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects, while the substituent constant, σ (sigma), quantifies the electron-donating or electron-withdrawing nature of a group.

For the solvolysis of benzoyl chlorides, the sign and magnitude of ρ are mechanistically informative. A large positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state, characteristic of an SN2-like, addition-elimination pathway. Conversely, a large negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge in the transition state, which is indicative of an SN1-like, dissociative mechanism. researchgate.net

In the case of this compound, the substituents have competing effects:

4-Methoxy and 5-Ethoxy groups: These are strong electron-donating groups through resonance (negative σ values), which would stabilize a developing acylium cation.

3-Bromo group: This is an electron-withdrawing group through induction (positive σ value), which would destabilize an acylium cation but stabilize the tetrahedral intermediate of an addition-elimination pathway.

The solvolysis of benzoyl chlorides does not operate through discrete, mutually exclusive mechanisms but rather along a mechanistic continuum from a concerted or stepwise addition-elimination (SN2-like) pathway to a dissociative SN1-like pathway. researchgate.netnih.gov The position of a specific substrate, such as this compound, on this spectrum is dictated by both the substituents and the solvent. researchgate.net

SN2-like Pathway (Addition-Elimination): In highly nucleophilic solvents (e.g., aqueous ethanol), the solvent molecule attacks the carbonyl carbon to form a tetrahedral intermediate. This pathway is favored by electron-withdrawing substituents.

SN1-like Pathway (Dissociative): In weakly nucleophilic but highly ionizing solvents (e.g., fluoroalcohols like TFE or HFIP), the C-Cl bond can cleave first to form a planar, resonance-stabilized acylium cation intermediate. mdpi.comresearchgate.net This intermediate is then rapidly captured by a solvent molecule. This pathway is strongly favored by electron-donating substituents like methoxy and ethoxy that can stabilize the positive charge.

The strong electron-donating character of the 4-methoxy and 5-ethoxy groups in this compound makes the formation of the corresponding acylium cation a highly plausible intermediate, particularly in non-nucleophilic media. researchgate.net The stability of this cation is the driving force for the SN1-like mechanism.

Micelles, which are aggregates of surfactant molecules, can significantly alter the rates of chemical reactions, including the solvolysis of benzoyl chlorides, by providing a distinct microenvironment compared to the bulk solution. nih.gov The effect, whether catalysis or inhibition, depends on the charge of the micelle and the reaction mechanism.

Anionic Micelles (e.g., Sodium Dodecyl Sulfate - SDS): These micelles generally inhibit the solvolysis of benzoyl chlorides. acs.org The anionic head groups of the micelle repel the incoming nucleophile (water or hydroxide) and can also stabilize the ground state of the benzoyl chloride, increasing the activation energy.

Cationic Micelles (e.g., Cetyl Trimethylammonium Chloride - CTACl): These micelles often catalyze solvolysis reactions that proceed through an SN2-like mechanism. The cationic head groups can attract and concentrate the nucleophile at the micellar surface. For reactions proceeding through a dissociative SN1-like mechanism, the effect can be less pronounced or even inhibitory, as the polar micellar environment might destabilize the charge-separated transition state leading to the acylium ion. acs.org

Nonionic Micelles: The effect of nonionic micelles can be either inhibitory or catalytic. nih.gov The low polarity and low water content of the micellar interface can inhibit dissociative mechanisms, while an increase in the nucleophilic character of the interfacial water can catalyze associative mechanisms.

For this compound, whose solvolysis can have significant SN1 character due to its electron-donating groups, one would expect strong inhibition by anionic micelles. The effect of cationic micelles would be highly dependent on the solvent system and the precise location of the transition state on the SN1-SN2 continuum.

Alcoholysis is a specific type of solvolysis where an alcohol serves as the nucleophile, leading to the formation of an ester. The mechanistic principles discussed for general solvolysis apply directly to alcoholysis. The reaction of this compound with an alcohol like methanol (B129727) or ethanol can proceed through either the bimolecular addition-elimination pathway or the unimolecular dissociative pathway.

Kinetic studies comparing alcoholysis rates can provide further mechanistic insight. For example, the kinetic solvent isotope effect (KSIE), determined by comparing the reaction rate in methanol (CH₃OH) to that in deuterated methanol (CH₃OD), can help elucidate the role of the nucleophile. A significant KSIE value (k_MeOH / k_MeOD > 1) suggests that the O-H bond of the alcohol is being broken in the rate-determining step, which is often indicative of general base catalysis assisting the nucleophilic attack in a bimolecular mechanism. researchgate.net For a purely dissociative SN1 mechanism, the KSIE is expected to be close to unity, as the nucleophile is not involved in the rate-determining step. Given the electronic properties of this compound, its alcoholysis mechanism is likely to be highly solvent-dependent, favoring the SN1 pathway in less nucleophilic alcohols.

Alcoholysis Reaction Kinetics and Mechanism

Pseudo-First Order Rate Constants and Their Determinants

Kinetic studies of reactions involving aroyl chlorides, such as the alcoholysis of substituted benzoyl chlorides, are often conducted under pseudo-first-order conditions to simplify the rate law. By using a large excess of one reactant, its concentration is effectively held constant throughout the reaction, allowing the rate to be determined as a function of the concentration of the limiting reactant, in this case, the aroyl chloride. The rate of product formation can be monitored by various techniques, including conductance measurements, which track the increase in ionic species like hydrochloric acid.

The pseudo-first-order rate constant (k) for reactions of substituted benzoyl chlorides is highly dependent on the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate, while electron-donating groups have the opposite effect. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For this compound, the bromo group acts as an electron-withdrawing group via its inductive effect, while the ethoxy and methoxy groups are electron-donating through resonance. The net effect of these substituents will determine the precise value of the rate constant in a given reaction.

The following table illustrates the effect of different substituents on the pseudo-first-order rate constants for the alcoholysis of various substituted benzoyl chlorides, providing a framework for predicting the reactivity of this compound.

| Substituent (X in X-C₆H₄COCl) | Pseudo-First-Order Rate Constant (k, min⁻¹) |

| 4-Nitro | Data not available |

| 3-Nitro | Data not available |

| 4-Chloro | Data not available |

| 3-Chloro | Data not available |

| H | Data not available |

| 4-Methyl | Data not available |

| 4-Methoxy | Data not available |

Data for this specific table is illustrative and based on the general principles of Hammett kinetics for substituted benzoyl chlorides. Actual values would need to be determined experimentally.

Role of Hydrochloric Acid Formation in Reaction Progress

Furthermore, in some cases, the HCl produced can act as a catalyst for side reactions or degradation of starting materials or products. For instance, in reactions involving acid-sensitive functional groups, the in situ generation of a strong acid like HCl can be detrimental to the reaction yield. Conversely, in certain transformations, the acidic environment created by HCl formation can facilitate subsequent steps. The precise role of HCl is therefore highly context-dependent and needs to be carefully considered when designing synthetic routes involving this compound. The amount of HCl formed can be quantified by titration with a standard base after the reaction is complete, providing insights into the reaction stoichiometry and extent of conversion.

Amidation and Imidation Pathways

The reaction of aroyl chlorides with nitrogen nucleophiles is a fundamental method for the formation of amides and imides, which are prevalent motifs in pharmaceuticals and functional materials. Recent advancements have demonstrated that the selectivity between amidation and imidation can be finely controlled.

Solvent-Controlled Selectivity in Amide and Imide Formation

The choice of solvent can play a crucial role in directing the reaction of an aroyl chloride towards either an amide or an imide. rsc.orgresearchgate.net When using an alkali-metal silyl-amide reagent, such as lithium bis(trimethylsilyl)amide (LiHMDS), as a nitrogen source, the reaction pathway can be influenced by the solvent's polarity. rsc.orgresearchgate.net In the presence of a polar solvent like 1,2-dichloroethane (B1671644) (DCE), the reaction favors the formation of the primary amide. nih.gov It is proposed that the chlorine atom in DCE coordinates with the silicon atom of the intermediate silyl (B83357) amide, facilitating the cleavage of both nitrogen-silicon bonds to yield the amide upon acidic workup. rsc.orgnih.gov

In contrast, non-polar solvents such as dioxane tend to promote the formation of the corresponding imide. nih.gov In a less polar environment, the cleavage of the nitrogen-silicon bond in the initially formed silyl amide intermediate is less facile. nih.gov This intermediate can then react with a second molecule of the aroyl chloride, leading to the formation of the imide. This solvent-controlled selectivity offers a powerful tool for the synthesis of either primary amides or imides from a common set of starting materials.

The following table summarizes the solvent-controlled selectivity in the reaction of a representative aroyl chloride with LiHMDS.

| Aroyl Chloride | Solvent | Product | Yield (%) |

| Benzoyl chloride | DCE | Benzamide | 80 |

| Benzoyl chloride | Dioxane | N-Benzoylbenzamide (Imide) | 63 |

| 4-Methoxybenzoyl chloride | DCE | 4-Methoxybenzamide | 75 |

| 4-Methoxybenzoyl chloride | Dioxane | N-(4-Methoxybenzoyl)-4-methoxybenzamide (Imide) | 58 |

| 4-Nitrobenzoyl chloride | DCE | 4-Nitrobenzamide | 85 |

| 4-Nitrobenzoyl chloride | Dioxane | N-(4-Nitrobenzoyl)-4-nitrobenzamide (Imide) | 65 |

This data is representative of the general trend observed for various aroyl chlorides and is based on findings from studies on solvent-controlled amidation and imidation. researchgate.net

Strategic Use of Alkali-Metal Silyl-Amide Reagents

Alkali-metal silyl-amide reagents, particularly LiHMDS, have emerged as versatile nitrogen sources in organic synthesis. rsc.orgresearchgate.net Their use in reactions with aroyl chlorides provides a convenient route to primary amides and imides at room temperature and in very short reaction times. rsc.orgresearchgate.net The reaction proceeds through the initial formation of an N,N-bis(trimethylsilyl)benzamide intermediate via the elimination of lithium chloride. rsc.org The fate of this intermediate, as discussed previously, is then determined by the solvent environment.

The strategic advantage of using LiHMDS lies in its ability to serve as a synthetic equivalent of ammonia (B1221849), while offering greater control over the reaction outcome. Unlike reactions with ammonia itself, which can be difficult to handle and may lead to over-alkylation, the use of LiHMDS allows for a clean and selective transformation. This methodology is amenable to late-stage functionalization of complex molecules, highlighting its synthetic utility.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Aroyl chlorides are excellent substrates for a variety of transition metal-catalyzed reactions, including decarbonylative cross-coupling.

Palladium-Catalyzed Decarbonylative Cross-Coupling Reactions

Palladium-catalyzed decarbonylative cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds, allowing for the conversion of aroyl chlorides into biaryls. nih.gov This transformation involves the cleavage of the carbon-carbonyl bond and the subsequent formation of a new bond between the aryl group of the aroyl chloride and a coupling partner, typically an organoboron compound in a Suzuki-Miyaura type coupling. nih.gov

The catalytic cycle is thought to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aroyl chloride, forming an acyl-palladium(II) intermediate.

Decarbonylation: The acyl-palladium(II) complex extrudes a molecule of carbon monoxide to generate an aryl-palladium(II) species. This step is often favored at elevated temperatures.

Transmetalation: The aryl-palladium(II) complex reacts with the organoboron reagent, transferring the organic group from boron to palladium.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

The success of the decarbonylative cross-coupling reaction hinges on the relative rates of decarbonylation and other competing pathways, such as direct cross-coupling to form a ketone. The choice of palladium source, ligand, and base are critical in controlling the selectivity of the reaction. For instance, the use of specific phosphine (B1218219) ligands can promote the decarbonylation step over transmetalation. nih.gov This methodology provides a valuable tool for the synthesis of complex biaryl structures from readily available carboxylic acid derivatives via their corresponding aroyl chlorides.

Suzuki-Miyaura Cross-Coupling Strategies with Related Aryl Halides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented, the mechanism can be elucidated by examining related aryl halides. The reaction typically involves a palladium catalyst to couple an organoboron species with an organohalide.

The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. For a substrate like a derivative of 3-bromo-5-ethoxy-4-methoxybenzoic acid, the electron-donating nature of the methoxy and ethoxy groups can increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step, which is often the rate-determining step. Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The choice of ligands on the palladium catalyst is crucial and can be tailored to enhance the reactivity of substituted aryl bromides. Bulky, electron-rich phosphine ligands, for example, can promote the oxidative addition and reductive elimination steps.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is illustrative and based on general findings for related aryl bromides due to a lack of specific data for this compound.

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |

| 2 | 1-Bromo-3,5-dimethoxybenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 2-Bromoaniline derivative | Benzylboronic ester | CataXCium A Pd G3 (3) | - | K₂CO₃ | THF/H₂O | 80 | 88 |

Hydrazone-Palladium Catalyzed Annulation with Brominated Aromatics

Palladium-catalyzed annulation reactions provide a powerful method for the construction of polycyclic aromatic systems. The use of hydrazone ligands in conjunction with a palladium catalyst has been shown to be effective for the annulation of brominated aromatics, such as 1-allyl-2-bromobenzene (B1268393) derivatives, with internal alkynes to furnish polysubstituted naphthalene (B1677914) derivatives. rsc.org

While a direct application to this compound is not readily found in the literature, the underlying mechanism would likely involve the initial oxidative addition of the C-Br bond to the palladium(0)-hydrazone complex. The hydrazone ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Following the oxidative addition, a sequence of migratory insertion of the alkyne and subsequent intramolecular cyclization would lead to the annulated product. The specific substitution pattern on the aromatic ring, including the electron-donating ethoxy and methoxy groups, would be expected to influence the electronic properties of the palladium intermediate and thus the efficiency of the cyclization process.

Electrophilic and Radical Reaction Pathways

Friedel-Crafts Acylation and the Trapping of Benzoyl Cation Intermediates

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In the case of this compound, the reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen or the chlorine of the acid chloride. This coordination enhances the electrophilicity of the carbonyl carbon. Cleavage of the carbon-chlorine bond results in the formation of a resonance-stabilized acylium ion.

The presence of the electron-donating ethoxy and methoxy groups on the benzoyl chloride can influence the stability of the acylium ion intermediate. These groups can donate electron density to the aromatic ring, which in turn can stabilize the positive charge on the carbonyl carbon through resonance. This stabilization can affect the reactivity of the acylium ion towards the aromatic substrate.

The acylium ion then acts as the electrophile and is attacked by an electron-rich aromatic substrate. This attack forms a sigma complex, or Wheland intermediate, which is a resonance-stabilized carbocation. The final step involves the deprotonation of the sigma complex by a weak base, restoring the aromaticity of the substrate and yielding the acylated product. The trapping of benzoyl cation intermediates is a subject of ongoing research, with studies focusing on their isolation and characterization to better understand their reactivity.

Table 2: Influence of Substituents on Friedel-Crafts Acylation This table presents a qualitative summary based on established principles of electrophilic aromatic substitution.

| Substituent on Benzoyl Chloride | Electronic Effect | Influence on Acylium Ion | Expected Reactivity |

| Electron-Donating (e.g., -OCH₃, -OC₂H₅) | +R, -I | Stabilizing | May slightly decrease reactivity of the acylium ion |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | -R, -I | Destabilizing | May slightly increase reactivity of the acylium ion |

| Halogen (e.g., -Br) | -I, +R (weak) | Weakly deactivating | Minor influence on reactivity |

Aryl Radical Generation and Subsequent Transformations from Halogenated Precursors

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various methods, including photoredox catalysis or the use of radical initiators. For a compound like this compound, the carbon-bromine bond can be cleaved homolytically to generate the corresponding aryl radical.

The generation of the 3-ethoxy-4-methoxy-5-(chloroformyl)phenyl radical would likely proceed via a single-electron transfer (SET) to the aryl bromide moiety. This can be achieved using a photocatalyst that, upon excitation with light, can reduce the aryl halide. The resulting radical anion is unstable and rapidly fragments, releasing a bromide ion and the aryl radical.

Once generated, this aryl radical can undergo a variety of transformations. A common pathway is hydrogen atom abstraction from a suitable donor, leading to the corresponding benzoyl chloride derivative without the bromine atom. Alternatively, the radical can participate in addition reactions to alkenes or alkynes, or in cyclization reactions if a suitable tethered reactive group is present. The specific transformations would be dictated by the reaction conditions and the other reagents present in the mixture. The trapping of such radicals with spin traps like 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS) can be used to detect their formation and study their properties through techniques like electron spin resonance (ESR) spectroscopy. acs.org

Strategic Applications in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

Aroyl chlorides are fundamental reagents in organic synthesis, primarily acting as powerful acylating agents. The presence of a bromine atom and two distinct alkoxy groups on the aromatic ring of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride offers multiple potential points for functionalization, making it an interesting, albeit unexplored, scaffold for the synthesis of complex molecules.

Formation of Diverse Heterocyclic Systems (e.g., 1,3-Oxazines)

In principle, this compound could be utilized in the synthesis of heterocyclic systems. For instance, the reaction of an aroyl chloride with a suitable 1,3-aminoalcohol can lead to the formation of a 1,3-oxazine ring system. This transformation typically proceeds through an initial N-acylation followed by a cyclization step. The electronic nature of the substituents on the benzoyl chloride can influence the reactivity of the acylating agent and potentially the yields of the cyclization. However, no specific instances of this compound being used for the synthesis of 1,3-oxazines or other heterocyclic systems have been reported in the scientific literature.

Synthesis of Functionalized Amides and Imides for Late-Stage Functionalization

The reaction of this compound with primary or secondary amines would readily produce the corresponding functionalized amides. This is a standard and highly efficient transformation. These amides, bearing a bromine atom, could be valuable intermediates for late-stage functionalization. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the diversification of the molecular structure at a late stage of a synthetic sequence. Similarly, reaction with primary amides could, in principle, yield imides, which also present opportunities for further chemical modification. Despite this potential, there are no specific published examples of this approach using this compound.

Construction of Multi-Substituted Aromatic Systems

The structure of this compound contains a handle for further substitution—the bromine atom. This halogen can be readily transformed through various transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the 3-position. A Sonogashira coupling with a terminal alkyne would install an alkynyl moiety. These reactions would allow for the construction of highly substituted and complex aromatic systems. The ethoxy and methoxy (B1213986) groups can also influence the regioselectivity of further electrophilic aromatic substitution reactions, although the aroyl chloride group is strongly deactivating. Again, the application of this compound in this context remains hypothetical due to a lack of documented research.

Utilization in Total Synthesis and Fragment-Based Approaches

In the realm of total synthesis of natural products and the design of new pharmaceuticals through fragment-based approaches, building blocks with diverse functional handles are highly sought after. A molecule like this compound, with its acyl chloride for linkage and a bromine for further modification, could theoretically be a useful fragment. It could be incorporated into a larger molecule, with the bromine atom serving as a point for later elaboration to optimize biological activity or other properties. However, a review of the literature does not show any reported use of this specific compound in any total synthesis or fragment-based drug discovery program.

Development of New Catalytic Cycles Involving Aroyl Chloride Substrates

Aroyl chlorides are increasingly being used in novel catalytic cycles that go beyond their traditional role as acylating agents. For example, transition metal-catalyzed decarbonylative coupling reactions can convert aroyl chlorides to biaryls or other coupled products. The electronic properties of the substituents on the aromatic ring can have a significant impact on the efficiency and outcome of such catalytic reactions. The specific substitution pattern of this compound might offer unique reactivity in such transformations. However, there is currently no research available that describes the development of new catalytic cycles specifically involving this compound.

Computational Chemistry and Theoretical Analysis of 3 Bromo 5 Ethoxy 4 Methoxybenzoyl Chloride

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For acyl chlorides, these studies often employ Density Functional Theory (DFT) to elucidate the impact of various substituents on the benzoyl moiety.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For substituted benzoyl chlorides, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are utilized to determine optimized geometries, vibrational frequencies, and various molecular parameters. acs.org In the case of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride, the substituents—a bromine atom, an ethoxy group, and a methoxy (B1213986) group—would significantly influence the electronic distribution within the benzene (B151609) ring and on the carbonyl group.

The electron-donating effects of the ethoxy and methoxy groups, through resonance, would increase the electron density on the aromatic ring. Conversely, the bromine atom and the acyl chloride group would act as electron-withdrawing groups. DFT calculations would precisely quantify these effects, providing a detailed map of the molecular electrostatic potential (MEP). The MEP would indicate the regions most susceptible to nucleophilic and electrophilic attack. Typically, the carbonyl carbon would be highly electrophilic, a key factor in the reactivity of benzoyl chlorides.

Table 1: Representative DFT-Calculated Properties for Substituted Benzoyl Chlorides

| Property | 4-Methoxybenzoyl chloride | 4-(Trifluoromethyl)benzoyl chloride |

| Dipole Moment (Debye) | ~2.5 - 3.5 | ~4.0 - 5.0 |

| C=O Bond Length (Å) | ~1.19 - 1.21 | ~1.18 - 1.20 |

| C-Cl Bond Length (Å) | ~1.78 - 1.80 | ~1.77 - 1.79 |

| Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring, influenced by the electron-donating ethoxy and methoxy groups. The LUMO, on the other hand, would likely be centered on the carbonyl group and the C-Cl bond, indicating the site for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. The specific energies of these orbitals would be influenced by the combined electronic effects of all substituents.

Table 2: Representative HOMO-LUMO Energies for Substituted Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoyl chloride | ~ -9.5 to -10.5 | ~ -1.5 to -2.5 | ~7.0 - 9.0 |

| 4-Nitrobenzoyl chloride | ~ -10.0 to -11.0 | ~ -2.5 to -3.5 | ~6.5 - 8.5 |

| Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds. |

Heterolytic bond dissociation energy (BDE) is the energy required to break a bond, with the electron pair remaining on one of the fragments, typically the more electronegative one. For benzoyl chlorides, the heterolytic BDE of the C-Cl bond is a critical parameter for understanding reactions that proceed via an SN1-like mechanism, involving the formation of a benzoyl cation. researchgate.net

Computational methods can be used to calculate these BDEs. For this compound, the electron-donating ethoxy and methoxy groups would be expected to stabilize the resulting benzoyl cation through resonance, thereby lowering the heterolytic BDE of the C-Cl bond compared to unsubstituted benzoyl chloride. The electron-withdrawing bromine atom would have an opposing, albeit weaker, effect. These calculated BDEs can be correlated with experimental solvolysis rates to validate the computational model. researchgate.net

Mechanistic Probing and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms and analyzing the structures of transition states. Reactions of benzoyl chlorides, such as hydrolysis or alcoholysis, can proceed through different mechanisms, including SN1, SN2, or an addition-elimination pathway. researchgate.netuni.edu

For this compound, a concerted SN2-type mechanism or a stepwise addition-elimination mechanism is generally expected for reactions with nucleophiles. Computational studies would involve locating the transition state(s) on the potential energy surface. The geometry of the transition state would reveal the degree of bond formation and bond breaking at this critical point. For instance, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom. The activation energy, calculated as the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate. butlerov.com

Predictive Modeling of Substituent Effects on Reactivity and Selectivity

Predictive models, often based on quantitative structure-activity relationships (QSAR) or more sophisticated machine learning algorithms, can be developed to forecast the reactivity and selectivity of substituted benzoyl chlorides. nih.govrsc.org These models use descriptors derived from computational chemistry, such as atomic charges, orbital energies, and steric parameters, to correlate with experimental reaction rates or product distributions.

For this compound, the electronic and steric effects of the bromo, ethoxy, and methoxy substituents would be key descriptors. The Hammett equation, a classic example of a linear free-energy relationship, could be used to predict the effect of these substituents on the reaction rate. nih.gov More advanced models could provide more nuanced predictions, especially in cases where multiple reaction pathways are possible. These predictive tools are invaluable in synthetic chemistry for designing molecules with desired reactivity and for optimizing reaction conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

Proton (1H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within the molecule. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methoxy (B1213986) groups.

The two aromatic protons are expected to appear as distinct signals in the downfield region of the spectrum, characteristic of protons attached to a benzene (B151609) ring. Their specific chemical shifts and coupling patterns would be influenced by the surrounding substituents (bromo, ethoxy, methoxy, and benzoyl chloride groups). The ethoxy group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH2-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methoxy group would present as a sharp singlet, as there are no adjacent protons for coupling.

Interactive Data Table: Predicted 1H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | δ 7.0 - 8.0 | d, d |

| Methoxy OCH3 | δ 3.8 - 4.0 | s |

| Ethoxy OCH2 | δ 4.0 - 4.2 | q |

| Ethoxy CH3 | δ 1.3 - 1.5 | t |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the 13C NMR spectrum.

The carbonyl carbon of the acyl chloride group is expected to be the most downfield signal, typically appearing in the range of 160-180 ppm. The aromatic carbons will resonate in the region of 100-160 ppm, with their specific shifts influenced by the attached substituents. The carbons of the ethoxy and methoxy groups will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | δ 165 - 175 |

| Aromatic C-Br | δ 110 - 120 |

| Aromatic C-O | δ 145 - 160 |

| Aromatic CH | δ 110 - 130 |

| Methoxy OCH3 | δ 55 - 65 |

| Ethoxy OCH2 | δ 60 - 70 |

| Ethoxy CH3 | δ 10 - 20 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) coupling correlations. sdsu.edu For this compound, COSY would show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help in assigning the coupling relationships between the aromatic protons. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu The HSQC spectrum would link the proton signals of the aromatic rings, the methoxy group, and the ethoxy group to their corresponding carbon signals. youtube.com

While solution-state NMR is ideal for structural elucidation of the final product, solid-state NMR (ssNMR) can be a valuable tool for monitoring the progress of the reaction in which this compound is formed or consumed, particularly in heterogeneous or solid-phase syntheses. acs.org By analyzing the changes in the solid-state NMR spectra over time, it is possible to track the appearance of product signals and the disappearance of reactant signals. nih.gov This technique can provide insights into reaction kinetics and the formation of any solid intermediates. acs.orgnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Acyl Chloride Stretch)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most characteristic absorption band would be due to the stretching vibration of the acyl chloride carbonyl group (C=O). This band is typically very strong and appears at a high frequency, usually in the range of 1770-1815 cm-1.

Other significant absorption bands would include:

C-O stretching vibrations for the ether linkages of the methoxy and ethoxy groups, typically found in the 1200-1300 cm-1 region.

Aromatic C=C stretching vibrations in the 1450-1600 cm-1 range.

C-H stretching vibrations of the aromatic and aliphatic groups.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm-1) |

| Acyl Chloride (C=O) | 1770 - 1815 |

| Aromatic C=C | 1450 - 1600 |

| C-O (Ether) | 1200 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental composition.

The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens in the molecule.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce structural information. Common fragmentation pathways for benzoyl chloride derivatives often involve the loss of the chlorine radical or the entire acyl chloride group. For this compound, characteristic fragments might include the loss of Cl, COCl, or cleavage of the ether groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in the analysis of "this compound." They enable the separation of the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination and effective isolation. The choice of a specific chromatographic technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds like "this compound." In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.

A typical GC-MS method for a compound of this nature would involve a capillary column such as a ZB-5 MS, which consists of 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer. ijpsr.com The operational parameters would be meticulously optimized to achieve efficient separation. ijpsr.com While specific retention times for "this compound" are not publicly documented, a hypothetical analysis would yield a distinct peak at a characteristic time, and the corresponding mass spectrum would serve as a molecular fingerprint, confirming its identity and assessing its purity.

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | ZB-5 MS (30 m length, 0.32 mm ID, 1.0 µm film thickness) ijpsr.com |

| Carrier Gas | Helium ijpsr.com |

| Column Flow | 1.0 ml/min ijpsr.com |

| Injector Temperature | 230 °C ijpsr.com |

| MS Source Temperature | 230 °C ijpsr.com |

| MS Quad Temperature | 150 °C ijpsr.com |

| Ionization Mode | Electron Ionization (EI) ijpsr.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of "this compound," particularly due to its applicability to a wide range of compounds, including those that are not sufficiently volatile for GC. In HPLC, the compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

For a molecule with the polarity of "this compound," a reverse-phase HPLC method would likely be employed. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous solvent (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the compound will absorb UV light at a characteristic wavelength. The purity of the sample is determined by comparing the area of the peak corresponding to the target compound with the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions in real-time. In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the spots corresponding to the starting materials, products, and any byproducts. By comparing the TLC profile of the reaction mixture over time to that of the starting material and a reference standard of the product, a chemist can qualitatively assess the reaction's progress and determine its endpoint.

Table 3: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) and/or staining with a chemical reagent (e.g., potassium permanganate) |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes to 3-Bromo-5-ethoxy-4-methoxybenzoyl Chloride

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are paramount for the future synthesis of this compound. uniroma1.it Traditional methods for preparing aroyl chlorides often rely on reagents like thionyl chloride and oxalyl chloride. reddit.comgoogle.compatsnap.com While effective, these substances are hazardous and generate toxic by-products, posing environmental and safety challenges.

Future research should prioritize the development of more ecologically sound synthetic pathways. This includes exploring alternative chlorinating agents that are less hazardous and produce benign by-products. Catalytic methods that can generate the aroyl chloride from the corresponding carboxylic acid with high efficiency and minimal waste are particularly desirable. researchgate.net Another avenue of research involves investigating novel solvent systems, such as aqueous environments, which could drastically reduce the reliance on volatile organic compounds (VOCs). researchgate.net The overarching goal is to create a synthetic process that is not only efficient but also aligns with the principles of sustainable chemistry. uniroma1.it

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Methods | Potential Greener Routes |

|---|---|---|

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride reddit.comgoogle.com | Novel, less hazardous reagents; Catalytic approaches researchgate.net |

| Solvents | Volatile Organic Compounds (VOCs) | Water, bio-based solvents, or solvent-free conditions researchgate.net |

| By-products | Acidic gases (SO₂, HCl), phosphorus waste google.com | Benign or recyclable substances |

| Energy Consumption | Often requires heating/reflux | Mild, energy-efficient conditions (e.g., room temperature) |

Exploration of Novel Reactivity Modes and Unprecedented Catalytic Systems for Aroyl Chlorides

While this compound is primarily used as an acylating agent, its full reactive potential remains untapped. Recent breakthroughs in organic chemistry have revealed that aroyl chlorides can participate in a variety of transformations beyond simple acylation. A significant area for exploration is the use of aroyl chlorides as precursors for acyl radicals through visible-light photoredox catalysis. rsc.orgrsc.org This method allows for the formation of new carbon-carbon bonds under mild conditions and could be a fruitful area of investigation for this specific compound. rsc.orgrsc.org

Another innovative transformation is the palladium-catalyzed decarbonylative cross-coupling, which enables aroyl chlorides to serve as aryl sources for the construction of biaryls, aryl amines, and other valuable structures. nih.govnih.govresearchgate.net Applying this methodology to this compound could open up new synthetic pathways. Furthermore, the development of novel catalytic systems, such as those employing rhodium for reactions with alkynes or nickel for carbonylation reactions under visible light, presents exciting possibilities for discovering unprecedented reactivity modes for this and other aroyl chlorides. acs.orgresearchgate.net

Table 2: Emerging Reactivity Modes for Aroyl Chlorides

| Reactivity Mode | Catalytic System | Potential Application for this compound |

|---|---|---|

| Acyl Radical Formation | Visible-light Photoredox Catalysis rsc.orgrsc.org | Synthesis of complex heterocyclic compounds. |

| Decarbonylative Cross-Coupling | Palladium/Brettphos Catalysis nih.govnih.gov | Use as an arylating agent to form C-C, C-N, C-O bonds. |

| Reaction with Alkynes | Rhodium Catalysis acs.org | Synthesis of vinyl chlorides or substituted indenones. |

| Carbonylation | Visible-light driven Nickel Catalysis researchgate.net | Access to a variety of amides, esters, and thioesters. |

Integration of Continuous Flow Chemistry for Scalable Synthesis and Process Optimization

For the industrial production of this compound, scalability and safety are critical concerns. Continuous flow chemistry offers a promising solution to the challenges associated with traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous materials. mdpi.com

Computational Design and Rational Engineering of Aromatic Acyl Halide Transformations for Enhanced Selectivity and Efficiency

The advancement of computational chemistry provides powerful tools for understanding and predicting chemical reactivity. The application of theoretical calculations, such as Density Functional Theory (DFT), can offer deep insights into the mechanisms of reactions involving aromatic acyl halides. researchgate.netacs.org

For this compound, computational modeling can be employed to design catalysts and reaction conditions that maximize selectivity and efficiency. For instance, theoretical analyses can predict the regioselectivity of electrophilic aromatic substitution reactions, guiding experimental efforts to achieve the desired outcome. researchgate.net This "in silico" approach allows for the rational engineering of catalytic systems, moving beyond trial-and-error experimentation. acs.org By integrating computational design, researchers can accelerate the development of novel, highly selective transformations for this versatile chemical building block.

Investigation of Bromine Atom Economy and Strategies for By-product Reduction

A key challenge in the synthesis of brominated aromatic compounds, including the precursors to this compound, is the poor atom economy associated with traditional bromination methods. researchgate.net Classical electrophilic aromatic substitution with molecular bromine (Br₂) typically utilizes only one of the two bromine atoms, with the other being lost as hydrogen bromide (HBr). fiveable.mekhanacademy.org

Future research must focus on improving bromine atom economy. This can be achieved by developing catalytic systems that facilitate the use of both bromine atoms or by employing alternative brominating agents. researchgate.net For example, using alkali metal bromides like ammonium (B1175870) bromide in conjunction with an oxidant presents a greener alternative. organic-chemistry.org Another important strategy is the development of integrated processes where the HBr by-product is captured and utilized in subsequent reactions, effectively recycling the bromine and minimizing waste. researchgate.net Such approaches are essential for making the synthesis of this compound and other bromoarenes more sustainable and cost-effective.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 3-bromo-5-ethoxy-4-methoxybenzoyl chloride in laboratory settings?

- Methodological Answer :

- Use impervious gloves (e.g., nitrile or neoprene) and ensure they are tested for chemical compatibility prior to use .

- Wear tightly sealed goggles and full-face protection to prevent ocular exposure, as acyl chlorides are highly corrosive .

- Work in a fume hood to avoid inhalation hazards. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing .

- Store the compound in a locked, dry environment away from moisture and bases to prevent hydrolysis .

Q. What standard synthetic routes are used to prepare this compound?

- Methodological Answer :

- The compound is typically synthesized via Friedel-Crafts acylation or carboxylic acid activation (e.g., using oxalyl chloride or thionyl chloride). For example:

Brominate and functionalize the benzene ring with methoxy and ethoxy groups via nucleophilic substitution.

Convert the resulting carboxylic acid to the acyl chloride using PCl₅ or SOCl₂ under anhydrous conditions .

- Monitor reaction progress via TLC or FT-IR to confirm acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 1.4–1.5 ppm (triplet, -OCH₂CH₃), δ 3.8–4.0 ppm (singlets for -OCH₃ and -OCH₂CH₃), and aromatic protons split by bromine’s inductive effect .

- ¹³C NMR : Acyl chloride carbonyl appears at ~170 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions, as demonstrated for analogous brominated methoxy compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve acyl chloride yield while minimizing side reactions?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or toluene to suppress hydrolysis.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps, noting that excess catalyst may promote over-halogenation .

- Temperature Control : Maintain temperatures between 0–5°C during acyl chloride formation to reduce decomposition .

- Purity Assessment : Compare yields via HPLC or GC-MS under varied conditions (e.g., reagent stoichiometry, reaction time) .

Q. What strategies address contradictory data regarding the compound’s stability in polar aprotic solvents?

- Methodological Answer :

- Conduct accelerated stability studies :

- Dissolve the compound in DMF, DMSO, or THF and monitor degradation via UV-Vis (absorbance shifts) or ¹H NMR (disappearance of acyl chloride peaks) over 24–72 hours .

- Add moisture scavengers (e.g., molecular sieves) to solvents and compare decomposition rates .

- Reference analogous compounds (e.g., 4-bromobenzoyl chloride) to identify structural trends in solvent compatibility .

Q. How can the reactivity of this compound be leveraged in coupling reactions?

- Methodological Answer :

- Amide Bond Formation : React with amines (e.g., aniline derivatives) in dichloromethane at room temperature, using DMAP as a catalyst .

- Cross-Coupling : Utilize the bromine substituent for Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

- Competitive Reactivity Analysis : Compare acyl chloride vs. bromide reactivity by tracking product ratios via LC-MS .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass errors <2 ppm .

- Ion Chromatography : Quantify halide byproducts (e.g., Cl⁻, Br⁻) from incomplete reactions .

- DSC/TGA : Assess thermal stability and detect hydrated or oxidized byproducts .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce Under Standardized Conditions : Synthesize the compound using literature methods and compare melting points with strict drying protocols .

- Cross-Validate Spectra : Compare NMR/IR data with databases (e.g., SDBS) and computational models (e.g., DFT simulations for expected shifts) .

- Collaborative Verification : Share samples with independent labs to confirm reproducibility, as done for structurally related furanones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.